molecular formula C21H17ClN2O4 B2916662 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-75-3

1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2916662
CAS No.: 1005300-75-3
M. Wt: 396.83
InChI Key: UXBWGOSQXLTNFZ-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide ( 1005300-75-3) is a chemical compound with a molecular formula of C21H17ClN2O4 and a molecular weight of 396.82 g/mol . This high-purity compound is supplied for research applications. The structure of this compound incorporates a 1,4-benzodioxane scaffold, a motif present in a class of molecules known for their diverse and significant biological activities . Scientific literature on related 1,4-benzodioxane derivatives has reported investigations into various pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities, making this structural class a valuable template in medicinal chemistry and drug discovery research . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel derivatives, or as a reference standard in biological screening assays. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For comprehensive handling and safety information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c22-17-6-2-1-4-14(17)13-24-9-3-5-16(21(24)26)20(25)23-15-7-8-18-19(12-15)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBWGOSQXLTNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.

    Construction of the benzodioxin ring: The intermediate is then reacted with a dihydroxybenzene derivative under acidic conditions to form the benzodioxin ring.

    Formation of the dihydropyridine ring: The benzodioxin intermediate undergoes a cyclization reaction with an appropriate amine and a carbonyl compound to form the dihydropyridine ring.

    Final coupling reaction: The final step involves coupling the dihydropyridine intermediate with a carboxamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Metabolic Stability : The benzodioxin moiety may confer resistance to oxidative metabolism, contrasting with the thioether groups in AZ331/AZ257, which are prone to sulfoxidation .
  • Electronic Effects : Electron-withdrawing chlorine (target compound) vs. electron-donating methoxy (CS-0309467) may alter binding to polar enzyme active sites.

Research Findings and Pharmacological Implications

  • Target Compound: No direct pharmacological data is available in the provided evidence. However, structural analogs like AZ331/AZ257 exhibit calcium channel-blocking activity, suggesting a possible shared mechanism .
  • CS-0309467 : Listed as a research-grade compound without validation for therapeutic applications, highlighting the exploratory status of this chemical class .

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide , also known by its PubChem CID 127038966, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O4C_{23}H_{18}ClN_{3}O_{4} with a molecular weight of approximately 472.0 g/mol. The structure features a dihydropyridine core linked to a benzodioxin moiety and a chlorophenyl group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A notable study evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-468, which are models for breast cancer. The results demonstrated the following:

  • Inhibition Concentrations : The compound showed a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 20 µM in both cell lines, indicating moderate cytotoxicity.
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells. For instance, it resulted in a 37.1% rate of apoptosis in MDA-MB-468 cells at a concentration of 10 µM, surpassing the effect of gefitinib (21.1%) as a positive control .

Antimicrobial Activity

Additionally, the compound's antimicrobial properties were assessed against various bacterial strains. Preliminary findings suggest that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values require further investigation.

Study on Breast Cancer Cell Lines

A comprehensive study focused on the activity of this compound against MDA-MB-468 and MCF-7 cell lines highlighted its selective cytotoxicity. The findings included:

CompoundCell LineGI50 (µM)Apoptosis Rate (%)
Test CompoundMDA-MB-468<2037.1
Test CompoundMCF-7<20Not specified
GefitinibMDA-MB-468N/A21.1

This table illustrates the comparative effectiveness of the compound relative to established treatments.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is crucial for therapeutic efficacy.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, leading to reduced proliferation rates in tumor cells.
  • Targeting Specific Pathways : Further studies are needed to elucidate the specific signaling pathways affected by this compound.

Q & A

Q. Table 1: Comparative Reaction Conditions

ComponentXu & Long (2012) Iranian Journal (2021)
SolventWater/PyridineDMSO
Catalystp-Toluenesulfonic acidNaH (base)
Reaction Time12–18 hours (reflux)6 hours (room temperature)
Yield~70% (after crystallization)67% (direct precipitation)

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms planar conformation (dihedral angle: 8.38° between aromatic rings) .
  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6) identify key functional groups:
    • 1H NMR : Peaks at δ 8.42–8.36 (pyridine H-4,6), δ 7.40–7.27 (benzyl protons) .
    • 13C NMR : Carbonyl signals at δ 164.72 (amide) and δ 163.6 (pyridone) .

Basic: How should researchers link experimental design to theoretical frameworks?

Answer:
Align synthesis and bioactivity studies with π-conjugation theories (e.g., extended conjugation via amide bridges influences electronic properties) or tautomer stability models (keto-amine dominance due to intramolecular hydrogen bonding) . Use density functional theory (DFT) to predict electronic transitions or binding affinities early in the design phase .

Advanced: How can researchers resolve contradictions in tautomer identification during structural analysis?

Answer:

  • Multi-Method Validation : Combine X-ray crystallography (definitive tautomer assignment) with variable-temperature NMR (monitor proton exchange dynamics) .
  • Computational Modeling : Calculate tautomer stability using Gaussian09 at the B3LYP/6-31G* level to identify the lowest-energy form .

Advanced: What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?

Answer:

  • Co-Solvent Systems : Use DMSO:water (1:4 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt (test stability via TGA/DSC).
  • Micellar Encapsulation : Employ polysorbate-80 at 0.1% w/v to maintain colloidal dispersion .

Advanced: How can structure-activity relationships (SAR) guide the modification of substituents for enhanced target binding?

Answer:

  • Electron-Withdrawing Groups : Introduce bromine at the 3-position (meta to amide) to strengthen π-π stacking with hydrophobic enzyme pockets (evidenced in isostructural analogs) .
  • Steric Optimization : Replace 2-chlorophenyl with 2,3-dichlorophenyl to reduce rotational freedom and improve binding entropy (test via molecular docking with AutoDock Vina) .

Advanced: What computational approaches validate experimental data on electronic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (GROMACS) to predict solubility trends.
  • Docking Studies : Use the compound’s crystallographic coordinates (CCDC entry from ) to model binding modes in CYP450 enzymes.
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC50 values using partial least squares regression .

Advanced: How should researchers address low yields in scaled-up syntheses?

Answer:

  • Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer (residence time: 30 minutes at 120°C) .
  • Byproduct Mitigation : Add molecular sieves to absorb water and shift equilibrium toward product formation .

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